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molecular formula C5H2ClIN2O2 B1415180 3-Chloro-2-iodo-5-nitropyridine CAS No. 488713-29-7

3-Chloro-2-iodo-5-nitropyridine

Cat. No. B1415180
M. Wt: 284.44 g/mol
InChI Key: FCXUHIMBZWWQMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07479502B2

Procedure details

A suspension of copper cyanide (7 g) and 3-chloro-2-iodo-5-nitro-pyridine (7 g) in acetonitrile (200 mL) was heated to 80° C. within 1 hour and stirred at 80° C. for 5 hours. The solvent was evaporated and the residue was filtered in ethyl acetate over silicon dioxide gave 3-chloro-2-cyano-5-nitro-pyridine (4.26 g).
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cu]([C:4]#[N:5])C#N.[Cl:6][C:7]1[C:8](I)=[N:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1>C(#N)C>[Cl:6][C:7]1[C:8]([C:4]#[N:5])=[N:9][CH:10]=[C:11]([N+:13]([O-:15])=[O:14])[CH:12]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
7 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])I
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 80° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
FILTRATION
Type
FILTRATION
Details
the residue was filtered in ethyl acetate over silicon dioxide

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC=1C(=NC=C(C1)[N+](=O)[O-])C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.26 g
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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